methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a carboxylate functional group attached to the isoquinoline ring, an amide functional group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the amide and carboxylate groups, and the attachment of the methoxyphenyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, along with the attached carboxylate, amide, and methoxyphenyl groups. The arrangement of these groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially participate in acid-base reactions, while the amide group could be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and amide groups could influence its solubility in different solvents .Scientific Research Applications
Pharmacological Activity and Mechanisms
Blood Pressure and Smooth Muscle Effects : Compounds similar to methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been studied for their effects on blood pressure, respiration, and smooth muscle. These studies aim to understand their physiological actions and relate chemical structures to biological activities. For example, pressor and depressor activities have been associated with specific structural features of isoquinolines, and their effects on smooth muscle involve actions through the autonomic nervous system or direct muscular actions (Fassett & Hjort, 1938).
Dopamine Agonist Properties : Research on N-alkyl derivatives of tetrahydroisoquinolines, including methoxy phenyl substitutions, has explored their dopamine-like abilities to dilate the renal artery, indicating potential applications in neurological and cardiovascular disorders (Jacob et al., 1981).
Synthesis and Chemical Modifications
Synthesis of Aminoquinones : Studies have reported the synthesis of methoxycarbonyl-substituted isoquinolinequinones and their biological evaluation for cytotoxic activity against various cancer cell lines. These compounds, including those with methoxy substitutions, demonstrate potential as antitumor agents (Delgado et al., 2012).
Alternative Synthesis Methods : Novel synthetic methods for highly-substituted isoquinolines, including those with methoxy groups, have been developed to improve the efficiency of producing complex molecules for drug development and natural product synthesis (Melzer et al., 2018).
Biological Evaluation
- Antileukemic Activity : Compounds structurally related to this compound have been synthesized and evaluated for their activity against leukemia, showcasing the therapeutic potential of these molecules in cancer treatment (Anderson et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 7-[3-(4-methoxyphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19-8-3-15(4-9-19)5-10-20(24)22-18-7-6-16-11-12-23(21(25)27-2)14-17(16)13-18/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFBYKOFUQKWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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